molecular formula C14H32O3Si2 B3433937 tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate CAS No. 67226-76-0

tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate

Cat. No.: B3433937
CAS No.: 67226-76-0
M. Wt: 304.57 g/mol
InChI Key: OKWFJWHUFDQPSE-UHFFFAOYSA-N
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Description

tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is an organosilicon compound with the molecular formula C14H32O3Si2. It is commonly used in organic synthesis as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary targets of tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate are typically organic compounds, particularly alcohols . This compound is used as a protecting group in organic synthesis, where it reacts with alcohols to form silyl ethers .

Mode of Action

This compound interacts with its targets by forming a covalent bond with the hydroxyl (-OH) group of alcohols . This results in the formation of silyl ethers, which are more stable and less reactive than the original alcohol compounds .

Biochemical Pathways

The compound plays a crucial role in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This versatility makes it a valuable reagent in the synthesis of complex organic molecules.

Pharmacokinetics

It’s known that the compound has a boiling point of 74-80℃ (17 torr) and a density of 0890 . It is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .

Result of Action

The result of the action of this compound is the formation of silyl ethers . These ethers are more stable and less reactive than the original alcohol compounds, allowing for further reactions to take place without interference from the protected alcohol group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of a base . The compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate can be synthesized through the reaction of tert-butyldimethylsilyl chloride with 2-[(tert-butyldimethylsilyl)oxy]acetic acid in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Imidazole: Used as a catalyst in the synthesis of this compound.

    Dimethylformamide: Common solvent for the reaction.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include the deprotected alcohol or carboxylic acid, along with tert-butyldimethylsilyl derivatives .

Scientific Research Applications

tert-Butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate is widely used in scientific research due to its versatility:

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-[tert-butyl(dimethyl)silyl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O3Si2/c1-13(2,3)18(7,8)16-11-12(15)17-19(9,10)14(4,5)6/h11H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFJWHUFDQPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132216
Record name (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67226-76-0
Record name (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67226-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dimethylethyl)dimethylsilyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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